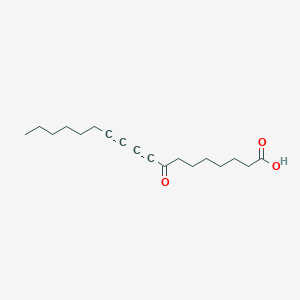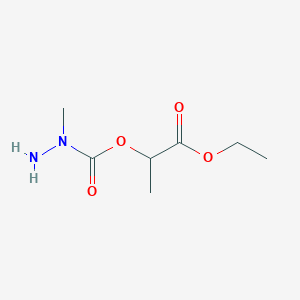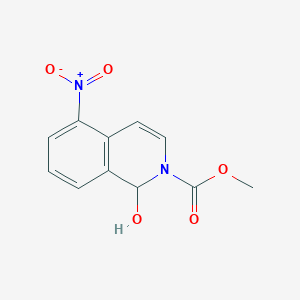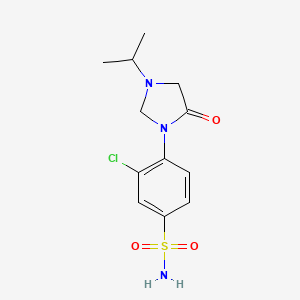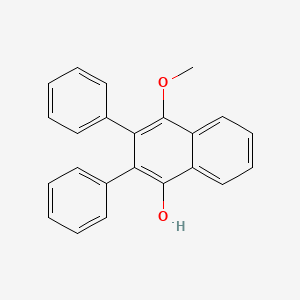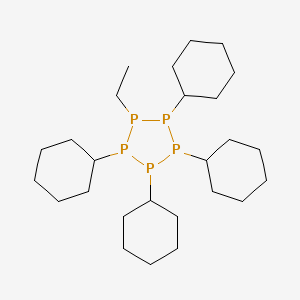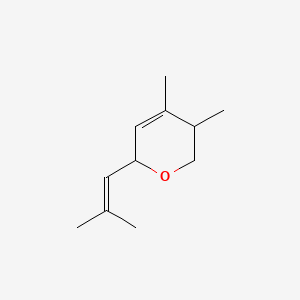![molecular formula C24H36Si2 B14496001 Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane CAS No. 63453-03-2](/img/structure/B14496001.png)
Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is a chemical compound that features a unique combination of functional groups, including diphenyl, prop-2-en-1-yl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane typically involves the reaction of diphenyl(prop-2-en-1-yl)silane with a trimethylsilylating agent. Common reagents used in this process include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Applications De Recherche Scientifique
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group, for example, can act as a protecting group in organic synthesis, temporarily shielding reactive sites on a molecule. The diphenyl and prop-2-en-1-yl groups can participate in various chemical reactions, facilitating the formation of new bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl(prop-2-en-1-yl)silane: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
Trimethyl(prop-1-en-1-yl)silane: Contains a similar trimethylsilyl group but differs in the alkene structure.
1-(Trimethylsilyl)propyne: Another compound with a trimethylsilyl group, used in different synthetic contexts.
Uniqueness
Diphenyl(prop-2-en-1-yl)[1-(trimethylsilyl)hexyl]silane is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
63453-03-2 |
|---|---|
Formule moléculaire |
C24H36Si2 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
diphenyl-prop-2-enyl-(1-trimethylsilylhexyl)silane |
InChI |
InChI=1S/C24H36Si2/c1-6-8-11-20-24(25(3,4)5)26(21-7-2,22-16-12-9-13-17-22)23-18-14-10-15-19-23/h7,9-10,12-19,24H,2,6,8,11,20-21H2,1,3-5H3 |
Clé InChI |
SSTQUSRHPLXECR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC([Si](C)(C)C)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


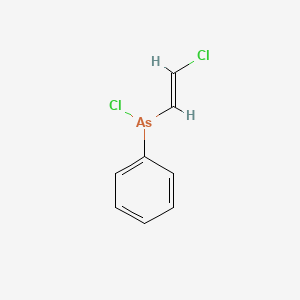
![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
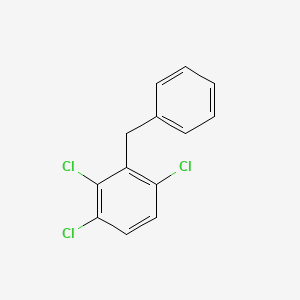
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
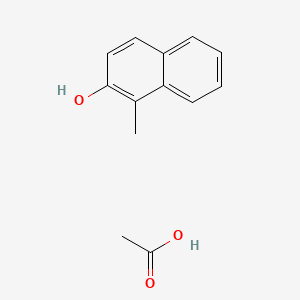
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
![Propanenitrile, 3-[(1H-benzimidazol-2-ylmethyl)thio]-2-methyl-](/img/structure/B14495961.png)
